7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL
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Description
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyridines has been achieved through various methods. One efficient approach involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation, which allows for the introduction of various substituents at the 3-position of the triazolopyridine core . Another method for synthesizing triazolopyridine derivatives includes the metal-free oxidative N-N bond formation using phenyliodine bis(trifluoroacetate), which features a short reaction time and high yields . Additionally, directed lithiation has been used to prepare 7-substituted triazolo[1,5-a]pyridines, which can further react with electrophiles to yield various derivatives .
Molecular Structure Analysis
The molecular structure of triazolopyridine derivatives has been extensively studied. For instance, the crystal structure of a related compound, 7-methoxy-5-methyl-2-(pyridin-3-yl)-11,12-dihydro-5,11-methano[1,2,4]triazolo[1,5-c][1,3,5]benzoxadiazocine, was determined using single-crystal X-ray diffraction, and theoretical calculations were performed using Hartree-Fock and Density Functional Theory methods . Similarly, the crystal and molecular structures of aquo 7-methyl-1H-[1,2,3]triazolo[4,5-c]pyridinium nitrate were determined, providing insights into the vibrational characteristics and the role of hydrogen bonding in the formation of the salt composite .
Chemical Reactions Analysis
The chemical reactivity of triazolopyridine derivatives includes various substitution reactions. For example, reaction with sulfuric acid or bromination can lead to hydroxyalkylpyridines or brominated pyridines, respectively . Suzuki cross-coupling reactions have been employed to synthesize fluorescent 3-aryl- and 3-methyl-7-aryl-[1,2,3]triazolo[1,5-a]pyridines, demonstrating the versatility of triazolopyridines in forming new compounds with potential applications in fluorescence-based technologies .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazolopyridine derivatives are influenced by their molecular structure. Vibrational dynamics and molecular structure analysis using DFT calculations have been conducted to understand the energy levels and potential energy distribution of various methyl-derivatives of triazolopyridines . These studies help in elucidating the influence of substituents on the properties of the triazolopyridine core and the stabilization of the structure through hydrogen bonding.
Future Directions
properties
IUPAC Name |
7-methyl-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-5-2-3-10-6(4-5)8-9-7(10)11/h2-4H,1H3,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKVSKOMOCQCAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=O)N2C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50290737 |
Source
|
Record name | 7-methyl[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50290737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methyl-[1,2,4]triazolo[4,3-A]pyridin-3-OL | |
CAS RN |
5528-57-4 |
Source
|
Record name | NSC70721 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70721 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-methyl[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50290737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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